2-(1H-Indol-3-yl)acetohydrazide 2-(1H-Indol-3-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 5448-47-5
VCID: VC2120460
InChI: InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14)
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(=O)NN
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

2-(1H-Indol-3-yl)acetohydrazide

CAS No.: 5448-47-5

Cat. No.: VC2120460

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Indol-3-yl)acetohydrazide - 5448-47-5

Specification

CAS No. 5448-47-5
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 2-(1H-indol-3-yl)acetohydrazide
Standard InChI InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14)
Standard InChI Key GYHLCXMCGCVVCG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CC(=O)NN
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(=O)NN

Introduction

Chemical Structure and Properties

2-(1H-Indol-3-yl)acetohydrazide consists of an indole nucleus with an acetohydrazide substituent at the 3-position. The molecular formula of the compound is C10H11N3O, featuring a characteristic arrangement of atoms that contributes to its chemical reactivity and biological properties. The indole component provides aromatic character while the acetohydrazide group introduces polar functionality, influencing the compound's solubility profile and hydrogen bonding capabilities.

Physical Properties

The physical characteristics of 2-(1H-Indol-3-yl)acetohydrazide significantly influence its application in pharmaceutical research and development. Based on the structural features and related compounds in the literature, the following properties can be inferred:

PropertyDescription
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents such as methanol and ethanol
Hydrogen Bond DonorsMultiple N-H groups provide hydrogen bonding capability
Hydrogen Bond AcceptorsCarbonyl oxygen and nitrogen atoms serve as acceptors
Structural FlexibilityRotatable bonds allow for conformational adaptability

Synthesis Methods

The synthesis of 2-(1H-Indol-3-yl)acetohydrazide follows a well-established pathway that begins with 2-(1H-Indol-3-yl)acetic acid. The synthetic route typically involves two main steps: esterification followed by hydrazinolysis.

Standard Synthetic Pathway

The synthesis is initiated by transforming 2-(1H-Indol-3-yl)acetic acid in a catalytic amount of sulfuric acid and excess ethanol to form ethyl 2-(1H-Indol-3-yl)acetate. This intermediate is subsequently reacted with hydrazine monohydrate in methanol to yield the target compound 2-(1H-Indol-3-yl)acetohydrazide . This method represents a straightforward and efficient approach to obtaining the compound in good yield.

StepReagentsConditionsProduct
12-(1H-Indol-3-yl)acetic acid, H2SO4, EthanolRefluxEthyl 2-(1H-Indol-3-yl)acetate
2Ethyl 2-(1H-Indol-3-yl)acetate, Hydrazine monohydrateMethanol, Room temperature2-(1H-Indol-3-yl)acetohydrazide

The synthesis methodology is notable for its relatively mild conditions and accessibility of reagents, making it suitable for both laboratory-scale preparation and potential industrial applications.

Derivatives of 2-(1H-Indol-3-yl)acetohydrazide

2-(1H-Indol-3-yl)acetohydrazide serves as a versatile building block for synthesizing various derivatives with enhanced biological activities. Its reactivity, particularly through the hydrazide functional group, enables the creation of diverse chemical entities with tailored properties.

Schiff Base Derivatives

One significant class of derivatives includes Schiff bases formed by the reaction of 2-(1H-Indol-3-yl)acetohydrazide with aromatic aldehydes. The reaction of 2-(1H-Indol-3-yl)acetohydrazide with substituted aromatic aldehydes in methanol, catalyzed by glacial acetic acid, generates 2-(1H-Indol-3-yl)-N'-[(un)substitutedphenylmethylidene]acetohydrazides . These compounds exhibit various biological activities, including antimicrobial properties.

Acyl Derivatives

Another important class involves acyl derivatives synthesized by reacting 2-(1H-Indol-3-yl)acetohydrazide with acyl halides. In basic aqueous medium (pH 9-10), 2-(1H-Indol-3-yl)acetohydrazide reacts with acyl halides to produce 2-(1H-Indol-3-yl)-N'-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides . These derivatives have demonstrated promising antibacterial activities against both Gram-positive and Gram-negative bacterial strains.

Heterocyclic Derivatives

The transformation of 2-(1H-Indol-3-yl)acetohydrazide into heterocyclic compounds represents another important synthetic pathway. For instance, 2-(1H-Indol-3-yl)acetohydrazide can be converted to 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol, which serves as a precursor for further functionalization . This modification introduces additional pharmacophoric elements, potentially enhancing biological activity.

Derivative TypeRepresentative StructureSynthesis MethodApplication
Schiff Bases2-(1H-Indol-3-yl)-N'-[(un)substitutedphenylmethylidene]acetohydrazidesReaction with aromatic aldehydesAntimicrobial agents
Acyl Derivatives2-(1H-Indol-3-yl)-N'-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazidesReaction with acyl halidesAntibacterial compounds
Heterocyclic Derivatives5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiolCyclization reactionPrecursor for antidiabetic agents

Pharmacological Activities

The biological evaluation of 2-(1H-Indol-3-yl)acetohydrazide and its derivatives has revealed a spectrum of pharmacological activities, positioning these compounds as promising candidates for drug development.

Antibacterial Activities

Several derivatives of 2-(1H-Indol-3-yl)acetohydrazide, especially the acyl derivatives (2-(1H-Indol-3-yl)-N'-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides), have exhibited notable antibacterial activities. Compounds designated as 7a-d have demonstrated antibacterial potency comparable to the standard antibiotic Ciprofloxacin against both Gram-positive and Gram-negative bacterial strains . This finding highlights the potential of these derivatives as candidates for developing new antibacterial agents.

Enzyme Inhibition Properties

Beyond α-glucosidase inhibition, derivatives of 2-(1H-Indol-3-yl)acetohydrazide have shown activity against other enzymes. Some compounds exhibit moderate to weak inhibition against Butyrylcholinesterase (BChE), while others demonstrate excellent inhibitory potential against Lipoxygenase (LOX) . This diverse enzyme inhibition profile suggests multiple potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

DerivativeTarget EnzymeActivity LevelComparison to Standard
Biheterocyclic Propanamidesα-GlucosidaseHigh (compound 8l)Better than acarbose
Acyl Derivatives (7a-d)Not specified (antimicrobial)HighComparable to Ciprofloxacin
Compound 7cα-GlucosidaseModerateNot specified
Compound 5cButyrylcholinesteraseModerateNot specified
Compounds 7a, 7d, 7eLipoxygenaseExcellentNot specified

Molecular Docking Studies

Computational approaches have been employed to understand the binding interactions of 2-(1H-Indol-3-yl)acetohydrazide derivatives with their target enzymes. Molecular docking studies of biheterocyclic propanamides derived from 2-(1H-Indol-3-yl)acetohydrazide have revealed binding conformations consistent with their enzyme inhibitory potentials against α-glucosidase . These studies provide valuable insights into the structure-activity relationships of these compounds, guiding the rational design of more potent and selective inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator